N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide
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Overview
Description
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide is a compound that belongs to the class of oxalamides. Oxalamides are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide typically involves the reaction of oxalyl chloride with 3-(3-chlorophenyl)-3-hydroxypropylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:
Step 1: Preparation of 3-(3-chlorophenyl)-3-hydroxypropylamine by the reduction of 3-(3-chlorophenyl)-3-hydroxypropionitrile using a reducing agent such as lithium aluminum hydride (LiAlH4).
Step 2: Reaction of 3-(3-chlorophenyl)-3-hydroxypropylamine with oxalyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl oxalamide.
Reduction: Formation of 3-(3-chlorophenyl)-3-aminopropyl oxalamide.
Substitution: Formation of 3-(3-substituted phenyl)-3-hydroxypropyl oxalamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: It may inhibit enzymes involved in oxidative stress and inflammation.
Modulating signaling pathways: It may modulate signaling pathways related to cell proliferation and apoptosis.
Binding to receptors: It may bind to specific receptors on the cell surface, leading to changes in cellular functions.
Comparison with Similar Compounds
N1-(3-(3-chlorophenyl)-3-hydroxypropyl)oxalamide can be compared with other similar compounds such as:
N1-(3-(3-bromophenyl)-3-hydroxypropyl)oxalamide: Similar structure but with a bromine atom instead of chlorine.
N1-(3-(3-methylphenyl)-3-hydroxypropyl)oxalamide: Similar structure but with a methyl group instead of chlorine.
N1-(3-(3-fluorophenyl)-3-hydroxypropyl)oxalamide: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
IUPAC Name |
N'-[3-(3-chlorophenyl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c12-8-3-1-2-7(6-8)9(15)4-5-14-11(17)10(13)16/h1-3,6,9,15H,4-5H2,(H2,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQRSKKPSMUWSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CCNC(=O)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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